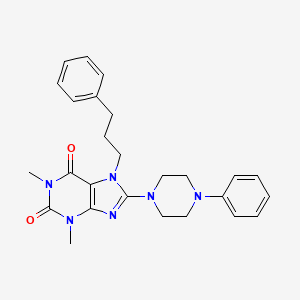

1,3-dimethyl-8-(4-phenyl-1-piperazinyl)-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

Description

1,3-Dimethyl-8-(4-phenyl-1-piperazinyl)-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione is a xanthine derivative characterized by a 4-phenylpiperazinyl substituent at position 8 and a 3-phenylpropyl group at position 7 of the purine scaffold. These structural features are critical for its pharmacological interactions, particularly with neurotransmitter receptors and ion channels.

Properties

IUPAC Name |

1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N6O2/c1-28-23-22(24(33)29(2)26(28)34)32(15-9-12-20-10-5-3-6-11-20)25(27-23)31-18-16-30(17-19-31)21-13-7-4-8-14-21/h3-8,10-11,13-14H,9,12,15-19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXHJGYWWTXPLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CCCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-8-(4-phenyl-1-piperazinyl)-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The starting materials are usually simple aromatic compounds and purine derivatives. The synthesis may involve:

Alkylation: Introduction of methyl groups at specific positions.

Amination: Formation of the piperazine ring.

Coupling Reactions: Attachment of phenyl groups.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure Control: Maintaining optimal conditions for each reaction step.

Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-8-(4-phenyl-1-piperazinyl)-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms.

Reduction: Reduction of specific functional groups.

Substitution: Replacement of certain groups with others.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Solvents: Organic solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. They may include various oxidized or reduced forms of the original compound.

Scientific Research Applications

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Studied for its potential effects on biological systems.

Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anti-cancer activities.

Industry: Used in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-8-(4-phenyl-1-piperazinyl)-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of specific enzymes.

Receptors: Binding to cellular receptors to modulate signaling pathways.

Pathways: Involvement in metabolic or signaling pathways that affect cellular functions.

Comparison with Similar Compounds

8-Morpholinylmethyl Derivatives

- Compound : 1,3-Dimethyl-8-(4-morpholinylmethyl)-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione (C₂₁H₂₇N₅O₃)

- Key Differences : Replaces the 4-phenylpiperazinyl group with a morpholine ring.

8-(4-Fluorophenylpiperazinylmethyl) Derivatives

- Compound : 8-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

- Key Differences : Incorporates a fluorophenyl group on the piperazine ring.

- Impact: Fluorine’s electron-withdrawing effect may increase receptor-binding affinity (e.g., α-adrenoreceptors) and metabolic stability compared to the non-fluorinated target compound .

8-(4-Ethylpiperazinylmethyl) Derivatives

- Compound : 8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

Structural Analogs at Position 7

7-Hydroxypropyl Derivatives

- Compound: 7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(piperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione

- Key Differences: Replaces 3-phenylpropyl with a hydroxypropyl-phenoxy group.

- Impact: Increased hydrogen-bonding capacity may enhance nitric oxide release or adrenoreceptor modulation, as seen in related cardiovascular agents .

7-Benzyl Derivatives

- Compound : 7-Benzyl-1,3-dimethyl-8-(E)-styryl-3,7-dihydro-1H-purine-2,6-dione

- Key Differences: Styryl and benzyl groups introduce aromatic π-π interactions, altering selectivity for adenosine receptors or kinases .

Key Findings and Implications

Receptor Selectivity: The 4-phenylpiperazinyl group in the target compound likely confers higher α-adrenoreceptor affinity compared to morpholine derivatives but lower specificity than fluorinated analogs .

Metabolic Stability : The 3-phenylpropyl group at position 7 may enhance lipophilicity and prolong half-life relative to hydroxypropyl or benzyl substituents .

Therapeutic Potential: Structural analogs demonstrate diverse activities—antiarrhythmic (piperazinyl derivatives), TRPC5 inhibition (chlorobenzyl derivatives), and anticancer (triazolylmethyl derivatives)—highlighting the scaffold’s versatility .

Biological Activity

1,3-Dimethyl-8-(4-phenyl-1-piperazinyl)-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione is a compound of significant interest in pharmacology due to its potential biological activities. This compound belongs to the purine derivatives and has been studied for its interactions with various neurotransmitter receptors, particularly those related to serotonin.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 354.41 g/mol. The structure includes a purine core modified with a piperazine moiety and phenyl groups, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 354.41 g/mol |

| InChI Key | JLTUKUJXGCUQBI-UHFFFAOYSA-N |

Receptor Binding Affinity

Research indicates that this compound exhibits significant binding affinity towards serotonin receptors, specifically:

- 5-HT1A

- 5-HT2A

- 5-HT7

In a study conducted on a series of arylpiperazine derivatives, it was found that modifications at the 7 and 8 positions of the purine scaffold enhance selectivity and affinity for these receptors. The compound demonstrated both agonistic and antagonistic properties depending on the receptor subtype and structural modifications made to the molecule .

Pharmacological Effects

The pharmacological profile suggests potential anxiolytic and antidepressant effects due to its interaction with serotonin receptors. For instance, compounds similar to this one have shown efficacy in reducing anxiety-like behaviors in animal models when tested for their effects on the central nervous system .

Case Studies

- Anxiolytic Activity : A study involving a series of 8-aminoalkyl derivatives demonstrated that certain modifications led to enhanced anxiolytic properties in rodent models. The compounds were tested using elevated plus-maze and open field tests, indicating reduced anxiety levels compared to control groups .

- Antidepressant Effects : Another case study evaluated the antidepressant potential through forced swim tests and tail suspension tests. Results indicated that specific derivatives exhibited significant reductions in immobility time, suggesting antidepressant-like effects mediated by serotonin receptor modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.